
3-(4-Hexylphenyl)prop-2-enoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Hexylphenyl)prop-2-enoyl chloride is an organic compound belonging to the class of α,β-unsaturated carbonyl compounds It is characterized by the presence of a prop-2-enoyl chloride group attached to a 4-hexylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(4-Hexylphenyl)prop-2-enoyl chloride can be synthesized through several methods. One common approach involves the reaction of 4-hexylbenzaldehyde with acryloyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base acting as a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of chlorinating agents such as thionyl chloride or oxalyl chloride can also be employed to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(4-Hexylphenyl)prop-2-enoyl chloride undergoes various chemical reactions typical of acid chlorides and α,β-unsaturated carbonyl compounds. These include:
Nucleophilic Substitution: Reaction with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: Reaction with water to produce the corresponding carboxylic acid.
Addition Reactions: Reaction with nucleophiles at the β-carbon due to the conjugated double bond.
Common Reagents and Conditions
Amines: React to form amides under mild conditions.
Alcohols: React to form esters, often in the presence of a base.
Water: Hydrolyzes the compound to form the corresponding carboxylic acid.
Major Products Formed
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Carboxylic Acids: Formed from hydrolysis reactions
Scientific Research Applications
3-(4-Hexylphenyl)prop-2-enoyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of 3-(4-Hexylphenyl)prop-2-enoyl chloride involves its reactivity as an electrophile. The compound can undergo electrophilic aromatic substitution reactions, where the prop-2-enoyl chloride group is introduced into an aromatic ring. This reaction is facilitated by the presence of a Lewis acid catalyst such as aluminum chloride, which enhances the electrophilicity of the compound .
Comparison with Similar Compounds
Similar Compounds
Acryloyl Chloride: Similar in structure but lacks the hexylphenyl group.
Methacryloyl Chloride: Contains a methyl group instead of a hexyl group.
Crotonoyl Chloride: Similar structure but with a different alkyl chain length
Uniqueness
3-(4-Hexylphenyl)prop-2-enoyl chloride is unique due to the presence of the hexylphenyl group, which imparts specific physical and chemical properties
Properties
CAS No. |
54256-25-6 |
|---|---|
Molecular Formula |
C15H19ClO |
Molecular Weight |
250.76 g/mol |
IUPAC Name |
3-(4-hexylphenyl)prop-2-enoyl chloride |
InChI |
InChI=1S/C15H19ClO/c1-2-3-4-5-6-13-7-9-14(10-8-13)11-12-15(16)17/h7-12H,2-6H2,1H3 |
InChI Key |
BHRKWWLBXDZCST-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C=CC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Pyridinemethanol, 6,6'-[oxybis(methylene)]bis-](/img/structure/B14645370.png)

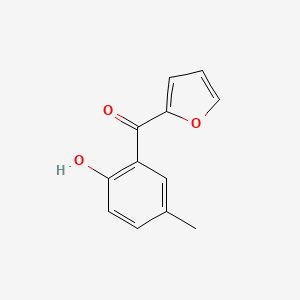
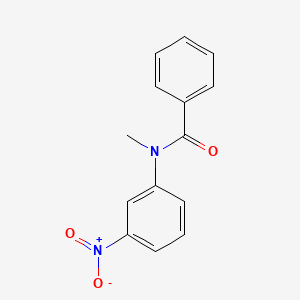
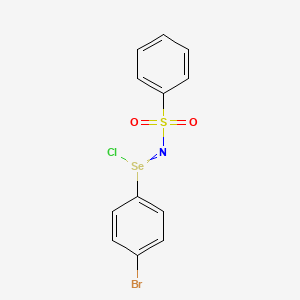
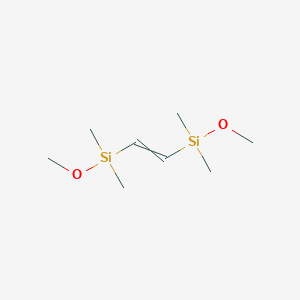

![1-[(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)oxy]propan-2-ol](/img/structure/B14645409.png)
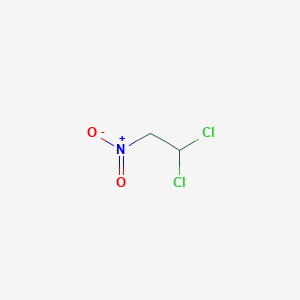
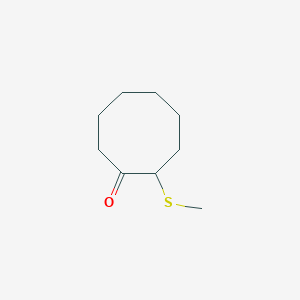
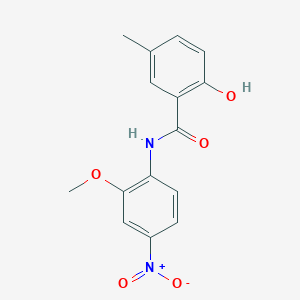
![1-[(Decanoylamino)methyl]pyridin-1-ium chloride](/img/structure/B14645426.png)
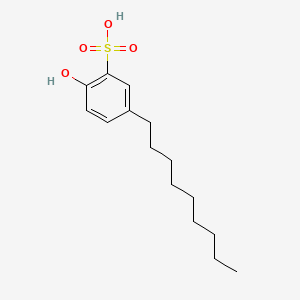
![Butanoic acid, 3-[(2-ethoxy-2-oxoethyl)thio]-, ethyl ester](/img/structure/B14645446.png)
